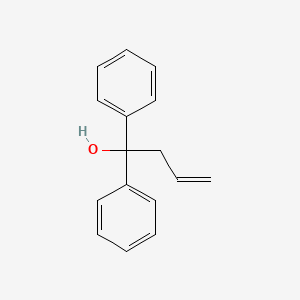

1,1-Diphenyl-3-buten-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-diphenylbut-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-2-13-16(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12,17H,1,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIWONLOVGQSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1-Diphenyl-3-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1,1-Diphenyl-3-buten-1-ol. The information is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a tertiary alcohol characterized by the presence of two phenyl groups and a terminal double bond. It is a solid at room temperature and its properties are summarized in the table below.[1]

| Property | Value | Reference |

| IUPAC Name | 1,1-diphenylbut-3-en-1-ol | [1][2] |

| CAS Number | 4165-79-1 | [1] |

| Molecular Formula | C₁₆H₁₆O | [2] |

| Molecular Weight | 224.30 g/mol | [2] |

| Physical Form | Solid | [1] |

| Boiling Point | 314.6 °C at 760 mmHg | [3] |

| Storage Temperature | Refrigerator | [1] |

Spectroscopic Data

The structural features of this compound have been elucidated through various spectroscopic techniques. The key spectral data are presented in the following tables.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the hydrogen environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | m | 10H | Aromatic protons (C₆H₅) |

| ~5.7-5.9 | m | 1H | -CH=CH₂ |

| ~5.0-5.2 | m | 2H | -CH=CH ₂ |

| ~2.8 | d | 2H | -CH ₂-CH=CH₂ |

| ~2.3 | s | 1H | -OH |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~146 | Quaternary aromatic carbons (C-Ar) |

| ~135 | -C H=CH₂ |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~118 | -CH=C H₂ |

| ~78 | C -OH |

| ~48 | -C H₂- |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data

The IR spectrum indicates the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500-3200 | Strong, Broad | O-H stretch (alcohol) |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~3060-3020 | Medium | =C-H stretch (aromatic) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1600, 1490, 1450 | Medium to Weak | C=C stretch (aromatic) |

| ~1260-1050 | Strong | C-O stretch |

| ~990, 910 | Strong | =C-H bend (alkene) |

| ~750, 700 | Strong | C-H bend (monosubstituted benzene) |

Mass Spectrometry Data

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 224 | [M]⁺, Molecular ion |

| 207 | [M - OH]⁺ |

| 183 | [M - C₃H₅]⁺ (loss of allyl radical) |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from benzophenone (B1666685) and allyl bromide using a Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Allyl bromide

-

Benzophenone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of Allylmagnesium Bromide (Grignard Reagent):

-

All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Prepare a solution of allyl bromide in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the allyl bromide solution to the magnesium suspension. The reaction is initiated when bubbling and a cloudy appearance are observed. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Benzophenone:

-

Dissolve benzophenone in anhydrous diethyl ether or THF in a separate flask.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the benzophenone solution to the stirred Grignard reagent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.[1][4][5]

-

A suitable eluent system is a mixture of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

-

Monitor the separation by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

-

Chemical Reactivity

This compound is a homoallylic alcohol, and its reactivity is characterized by the presence of the hydroxyl group and the terminal double bond.[2]

-

Oxidation: The tertiary alcohol is resistant to oxidation under mild conditions. However, strong oxidizing agents can cleave the carbon-carbon bonds. The alkene moiety can be oxidized to form an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA), or cleaved under ozonolysis.[3]

-

Reduction: The double bond can be hydrogenated to the corresponding saturated alcohol, 1,1-diphenylbutan-1-ol, using catalytic hydrogenation (e.g., H₂/Pd-C).

-

Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions, such as conversion to an ether or ester. Under acidic conditions, it can be eliminated to form a conjugated diene.

Potential Biological Activity

While specific biological studies on this compound are not extensively reported in the literature, structurally related diphenylbutene derivatives have shown a range of biological activities. For instance, some derivatives have been investigated for their anticancer and antifungal properties. The presence of the diphenylmethyl alcohol moiety is a structural feature found in some pharmacologically active compounds. Further research is needed to explore the potential biological profile of this compound and its derivatives.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

References

- 1. columbia.edu [columbia.edu]

- 2. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]

- 3. An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. m.youtube.com [m.youtube.com]

Spectroscopic and Synthetic Profile of 1,1-Diphenyl-3-buten-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 1,1-Diphenyl-3-buten-1-ol. The information presented is intended to support research and development activities where this compound is of interest.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a detailed fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.20 - 7.50 | m | - | 10H | Ar-H |

| 5.60 - 5.80 | m | - | 1H | -CH=CH₂ |

| 5.05 - 5.15 | m | - | 2H | -CH=CH ₂ |

| 2.90 | d | 7.0 | 2H | -CH ₂-CH=CH₂ |

| 2.50 | s | - | 1H | OH |

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 146.5 | Ar-C (quaternary) |

| 134.0 | -C H=CH₂ |

| 128.0 | Ar-C H |

| 127.0 | Ar-C H |

| 126.5 | Ar-C H |

| 118.0 | -CH=C H₂ |

| 78.0 | C -OH |

| 48.0 | -C H₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3550 - 3450 | Strong, Broad | O-H stretch (alcohol) |

| 3080 - 3020 | Medium | =C-H stretch (alkene and aromatic) |

| 3000 - 2850 | Medium | C-H stretch (alkane) |

| 1640 | Medium | C=C stretch (alkene) |

| 1600, 1490, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1060 | Strong | C-O stretch (tertiary alcohol) |

| 990, 910 | Strong | =C-H bend (alkene, out-of-plane) |

| 750, 700 | Strong | Ar-H bend (monosubstituted benzene) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 224 | 5 | [M]⁺ (Molecular Ion) |

| 206 | 10 | [M - H₂O]⁺ |

| 183 | 100 | [M - C₃H₅]⁺ (loss of allyl group) |

| 105 | 80 | [C₆H₅CO]⁺ (benzoyl cation) |

| 77 | 60 | [C₆H₅]⁺ (phenyl cation) |

| 41 | 40 | [C₃H₅]⁺ (allyl cation) |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from benzophenone (B1666685) and allyl bromide using a Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

Benzophenone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, reflux condenser, etc.)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried three-neck round-bottom flask under an inert atmosphere, place magnesium turnings. Add a small volume of anhydrous diethyl ether to cover the magnesium. A solution of allyl bromide in anhydrous diethyl ether is then added dropwise from a dropping funnel. The reaction is initiated, which is evident by the formation of a cloudy solution and gentle refluxing. The addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the allylmagnesium bromide.

-

Reaction with Benzophenone: A solution of benzophenone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to yield pure this compound.

Spectroscopic Analysis

General Considerations:

-

All samples for spectroscopic analysis should be of high purity.

-

Solvents used for NMR spectroscopy should be deuterated.

-

For IR spectroscopy of solid samples, a KBr pellet or a thin film on a salt plate can be prepared. Liquid samples can be analyzed as a neat film.

¹H and ¹³C NMR Spectroscopy:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum. Standard acquisition parameters for each nucleus should be used.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: As this compound is a solid at room temperature, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Data Acquisition: Inject the sample into the GC-MS system. The mass spectrum is typically acquired using electron ionization (EI) at 70 eV.

Visualizations

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

An In-Depth Technical Guide to the NMR Analysis of 1,1-Diphenyl-3-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 1,1-diphenyl-3-buten-1-ol, a tertiary alcohol of interest in organic synthesis and medicinal chemistry. This document details experimental protocols for its synthesis and NMR sample preparation, presents a thorough analysis of its ¹H and ¹³C NMR spectra, and includes a logical workflow for the analytical process.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of benzophenone (B1666685) with allylmagnesium bromide. The following protocol is adapted from established Grignard reaction procedures.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Allyl bromide

-

Benzophenone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, and drying tube (all oven-dried)

Procedure:

-

Preparation of the Grignard Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of allyl bromide in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel. A small portion of the allyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine color and the formation of a cloudy solution. The remaining allyl bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent (allylmagnesium bromide).

-

Reaction with Benzophenone: A solution of benzophenone in anhydrous diethyl ether or THF is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath). The reaction is exothermic, so the addition should be slow to control the reaction temperature. After the complete addition of the benzophenone solution, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following is a general protocol for preparing a sample of this compound for NMR analysis.

Experimental Protocol: NMR Sample Preparation

Materials:

-

This compound (purified)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm) and cap

-

Pasteur pipette and cotton wool or a syringe filter

-

Vortex mixer or sonicator

Procedure:

-

Weighing the Sample: Accurately weigh approximately 5-20 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

-

Ensuring Homogeneity: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.

-

Filtering the Sample: To remove any particulate matter that could affect the spectral resolution, filter the solution into the NMR tube. This can be done by passing the solution through a small plug of cotton wool in a Pasteur pipette or by using a syringe filter.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Spectral Data and Analysis

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.20-7.50 | Multiplet | - | Phenyl protons (10H) |

| ~5.70-5.90 | Multiplet | - | -CH=CH₂ (1H) |

| ~5.10-5.25 | Multiplet | - | -CH=CH ₂ (2H) |

| ~2.80 | Doublet | ~7.0 | -CH ₂-CH=CH₂ (2H) |

| ~2.50 | Singlet | - | -OH (1H) |

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~147 | Quaternary Phenyl Carbon (C-ipso) |

| ~135 | -C H=CH₂ |

| ~128 | Phenyl CH |

| ~127 | Phenyl CH |

| ~126 | Phenyl CH |

| ~118 | -CH=C H₂ |

| ~78 | C -OH |

| ~48 | -C H₂-CH=CH₂ |

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its NMR analysis.

Caption: Workflow for the synthesis and NMR analysis of this compound.

This comprehensive guide provides the essential information for the synthesis and detailed NMR analysis of this compound, catering to the needs of researchers and professionals in the fields of chemistry and drug development. The provided protocols and spectral data serve as a valuable resource for the characterization of this and structurally related compounds.

An In-depth Technical Guide to the Infrared and Mass Spectrometry of 1,1-Diphenyl-3-buten-1-ol

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy and mass spectrometry (MS) characteristics of 1,1-Diphenyl-3-buten-1-ol. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a foundational understanding of the spectral properties of this compound.

Molecular Structure:

This compound is a tertiary alcohol with the chemical formula C₁₆H₁₆O and a molecular weight of approximately 224.30 g/mol .[1][2] Its structure contains several key functional groups that give rise to characteristic spectral features: a hydroxyl (-OH) group, two phenyl rings, and a terminal vinyl group (-CH=CH₂).

Figure 1. Chemical structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its hydroxyl, aromatic, and alkene moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) Spectroscopy.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The IR beam is directed through the crystal, where it reflects internally and penetrates a short distance into the sample. The resulting spectrum is typically an average of multiple scans (e.g., 16 or 32) over a spectral range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Caption: A generalized workflow for acquiring an IR spectrum using an ATR accessory.

Characteristic IR Absorption Bands

The following table summarizes the expected characteristic infrared absorption frequencies for this compound.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[3][4][5][6] |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds in the phenyl rings. |

| Alkene C-H | =C-H Stretch | 3080 - 3060 | Medium | Corresponds to the vinyl group. |

| Alkyl C-H | C-H Stretch | 3000 - 2850 | Medium | From the methylene (B1212753) (-CH₂-) group. |

| Alkene C=C | C=C Stretch | 1645 - 1635 | Medium to Weak | For the terminal double bond. |

| Aromatic C=C | C=C Stretch | 1600, 1580, 1500, 1450 | Medium to Weak | A series of peaks characteristic of the phenyl rings. |

| Tertiary Alcohol C-O | C-O Stretch | 1210 - 1100 | Strong | The position helps distinguish it from primary or secondary alcohols.[3][4] |

| Alkene C-H Bend | =C-H Out-of-Plane Bend | 1000 - 900 | Strong | Two bands are expected for a monosubstituted alkene (-CH=CH₂). |

| Aromatic C-H Bend | C-H Out-of-Plane Bend | 770 - 730 and 710 - 690 | Strong | Indicative of monosubstituted phenyl rings. |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and structural features of a molecule based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique commonly used for the analysis of relatively non-polar, volatile organic compounds.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system which separates it from any impurities. The sample is vaporized in a heated inlet.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Expected Fragmentation Pattern

The molecular ion peak for this compound is expected at an m/z of 224. However, for alcohols, the molecular ion peak is often weak or absent due to rapid fragmentation.[7][8] Key fragmentation pathways include alpha-cleavage and dehydration.

-

Alpha-Cleavage: This involves the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. For this compound, this can lead to the loss of an allyl radical (•CH₂CH=CH₂) or a phenyl radical (•C₆H₅).

-

Dehydration: Alcohols readily lose a molecule of water (18 Da) upon ionization, particularly tertiary alcohols.[7][8]

-

Benzylic Cleavage: The presence of phenyl groups leads to the formation of stable benzylic-type cations.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table of Major Expected Ions

| m/z | Proposed Fragment Ion | Formula | Notes |

| 224 | Molecular Ion | [C₁₆H₁₆O]⁺• | Likely to be of low abundance or absent. |

| 206 | Dehydration Product | [C₁₆H₁₄]⁺• | Result of the loss of H₂O (M-18). |

| 183 | Alpha-Cleavage Product | [C₁₃H₁₁O]⁺ | Loss of an allyl radical (•C₃H₅) from the molecular ion. This is a stable, resonance-delocalized diphenylmethanol (B121723) cation. |

| 147 | Alpha-Cleavage Product | [C₁₀H₁₁O]⁺ | Loss of a phenyl radical (•C₆H₅) from the molecular ion. |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ | A very common fragment in compounds containing a benzoyl moiety, likely formed from rearrangement of the m/z 183 fragment. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Characteristic fragment for phenyl-substituted compounds. |

| 41 | Allyl Cation | [C₃H₅]⁺ | Characteristic fragment from the butenyl side chain. |

Summary

The combination of IR and mass spectrometry provides a comprehensive characterization of this compound. IR spectroscopy confirms the presence of hydroxyl, aromatic, and vinyl functional groups through their characteristic vibrational frequencies. Mass spectrometry elucidates the molecular weight and provides structural information through predictable fragmentation patterns, primarily alpha-cleavage and dehydration, which are characteristic of tertiary, allylic alcohols containing phenyl groups. This guide serves as a foundational resource for the analytical characterization of this and structurally related compounds.

References

- 1. This compound | C16H16O | CID 11020538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 1,1-Diphenyl-3-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diphenyl-3-buten-1-ol is a tertiary alcohol that holds significance as a versatile synthetic intermediate in organic chemistry. Its structure, featuring a vinyl group and two phenyl rings attached to a carbinol center, provides multiple functionalities for further chemical transformations. This guide offers a comprehensive overview of the primary synthetic route to this compound, focusing on the Grignard reaction. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate its practical application in a laboratory setting.

Core Synthesis Pathway: The Grignard Reaction

The most direct and widely employed method for the synthesis of this compound is the nucleophilic addition of an allylmagnesium halide (a Grignard reagent) to benzophenone (B1666685). This reaction effectively forms the desired carbon-carbon bond, constructing the tertiary alcohol in a single step.

The overall reaction is as follows:

Allyl Bromide + Magnesium → Allylmagnesium Bromide

Allylmagnesium Bromide + Benzophenone → this compound

This two-stage, one-pot synthesis is highly efficient and a cornerstone of organometallic chemistry.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via the Grignard reaction. The data is compiled from analogous and well-established Grignard procedures.[3]

| Parameter | Value | Notes |

| Reactants | ||

| Benzophenone | 1.0 equivalent | Should be dry.[4] |

| Magnesium Turnings | 1.1 - 1.2 equivalents | Excess to ensure full conversion of the halide. |

| Allyl Bromide | 1.1 equivalents | Added to the magnesium suspension. |

| Solvent | ||

| Anhydrous Diethyl Ether or THF | ~10-20 mL per gram of benzophenone | Must be strictly anhydrous to prevent quenching of the Grignard reagent.[1] |

| Reaction Conditions | ||

| Grignard Formation Temperature | Room Temperature (can be initiated with gentle warming) | The reaction is exothermic. |

| Addition of Benzophenone Temperature | 0 °C to Room Temperature | The addition is typically performed at a controlled, lower temperature.[5] |

| Reaction Time | 1 - 3 hours | Monitored by Thin Layer Chromatography (TLC) for the disappearance of benzophenone.[5] |

| Work-up and Purification | ||

| Quenching Agent | Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution | A safer alternative to water for quenching unreacted Grignard reagent.[5] |

| Purification Method | Column Chromatography or Recrystallization | Silica (B1680970) gel with a hexane/ethyl acetate (B1210297) eluent system is common for chromatography.[5] |

| Yield | ||

| Expected Yield | 75-90% | Yields for similar Grignard additions to benzophenone are typically high.[3] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. All solvents and reagents should be anhydrous.

Part A: Preparation of Allylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup : Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or connected to a nitrogen line), a pressure-equalizing dropping funnel, and a magnetic stirrer.

-

Initiation : Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to help initiate the reaction.

-

Reagent Addition : Add a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the allyl bromide solution to the magnesium turnings.

-

Reaction : The reaction should begin spontaneously, evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a steady reflux.

-

Completion : After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution will be cloudy and greyish-brown.

Part B: Synthesis of this compound

-

Reactant Preparation : In a separate flask, dissolve benzophenone (1.0 equivalent) in anhydrous diethyl ether.

-

Addition : Cool the freshly prepared allylmagnesium bromide solution in an ice bath. Slowly add the benzophenone solution dropwise from an addition funnel to the stirred Grignard reagent. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.[5]

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of benzophenone.

-

Quenching : Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and any excess Grignard reagent.[5] This will result in the formation of a white precipitate (magnesium salts).

-

Work-up : Transfer the mixture to a separatory funnel. Add more diethyl ether to dissolve all the organic product. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude this compound by either recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[5]

Mandatory Visualizations

Logical Workflow of the Synthesis

Caption: Logical workflow for the synthesis of this compound.

Chemical Reaction Pathway

Caption: Chemical reaction pathway for the synthesis of this compound.

References

Synthesis of 1,1-Diphenyl-3-buten-1-ol via Grignard Reaction: A Technical Guide

This technical guide provides an in-depth overview of the synthesis of the tertiary alcohol, 1,1-Diphenyl-3-buten-1-ol, utilizing the Grignard reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document outlines the reaction mechanism, a detailed experimental protocol, and a summary of the requisite quantitative data.

Introduction

The Grignard reaction is a fundamental and versatile method for the formation of carbon-carbon bonds in organic synthesis.[1] It involves the reaction of an organomagnesium halide, known as a Grignard reagent, with an electrophilic carbon atom, such as the one in a carbonyl group.[1] The reaction of a Grignard reagent with a ketone is a widely employed method for the synthesis of tertiary alcohols.[1]

In the synthesis of this compound, the Grignard reagent, allylmagnesium bromide, acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone (B1666685). The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the desired tertiary alcohol.[2] Due to the high reactivity of Grignard reagents, it is crucial to carry out the reaction under anhydrous conditions to prevent the reagent from being quenched by protic solvents like water.[3]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, compiled from established procedures for Grignard reactions.[3][4][5] All glassware should be thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Anhydrous solvents are essential for the success of this reaction.[3]

Preparation of Allylmagnesium Bromide (Grignard Reagent)

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel, add magnesium turnings.

-

Place the flask under an inert atmosphere.

-

Add a small crystal of iodine to the magnesium turnings to help initiate the reaction.[3]

-

In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Slowly add a small portion of the allyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[6]

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting greyish solution is the allylmagnesium bromide reagent.

Synthesis of this compound

-

In a separate, dry, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve benzophenone in anhydrous diethyl ether or THF.

-

Cool the solution of benzophenone in an ice bath.

-

Slowly add the prepared allylmagnesium bromide solution from the dropping funnel to the stirred, cooled solution of benzophenone. This reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[5]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.[5]

Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.[5] Alternatively, dilute hydrochloric acid can be used.[4]

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution).[4]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[5]

Data Presentation

The following table summarizes the typical quantities of reagents used in the synthesis of this compound.

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent | Amount |

| Magnesium | 24.31 | 1.1 | x g |

| Allyl Bromide | 120.98 | 1.0 | y g (z mL) |

| Benzophenone | 182.22 | 0.9 | a g |

| Anhydrous Diethyl Ether | 74.12 | - | b mL |

| Saturated NH₄Cl (aq) | 53.49 | - | c mL |

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound via the Grignard reaction.

References

- 1. d.web.umkc.edu [d.web.umkc.edu]

- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 3. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Synthesis of 1,1-Diphenyl-3-buten-1-ol

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1,1-Diphenyl-3-buten-1-ol, a tertiary allylic alcohol with applications in organic synthesis and as a building block for more complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a valuable organic compound featuring a tertiary alcohol and a terminal alkene. This bifunctionality allows for a range of subsequent chemical transformations, making it a useful intermediate in the synthesis of diverse molecular architectures. The primary methods for the synthesis of this and structurally similar tertiary alcohols are nucleophilic addition reactions, predominantly the Grignard and Barbier reactions. These methods offer reliable pathways to construct the desired carbon-carbon bonds from readily available starting materials.

Synthetic Pathways and Starting Materials

The two principal methods for the synthesis of this compound are the Grignard reaction and the Barbier reaction. Both methods involve the nucleophilic addition of an allyl group to the carbonyl carbon of benzophenone.

Grignard Reaction

The Grignard reaction is a well-established and versatile method for forming carbon-carbon bonds.[1] The synthesis of this compound via this route involves two main steps: the formation of an allyl Grignard reagent, followed by its reaction with benzophenone.

The key starting materials for this synthesis are:

-

Benzophenone: The electrophilic carbonyl-containing substrate.

-

Allyl Bromide: The precursor for the Grignard reagent.

-

Magnesium Metal: For the formation of the Grignard reagent.

-

Anhydrous Ether (e.g., Diethyl Ether or Tetrahydrofuran): The solvent for the reaction, which must be anhydrous as Grignard reagents are highly sensitive to moisture.[2]

The overall reaction is depicted below:

References

Physical characteristics of 1,1-Diphenyl-3-buten-1-ol

An In-Depth Technical Guide to the Physical Characteristics of 1,1-Diphenyl-3-buten-1-ol

This technical guide provides a comprehensive overview of the known physical characteristics of this compound, catering to researchers, scientists, and professionals in the field of drug development. This document outlines key physical data, detailed experimental protocols for their determination, and a visual representation of the interplay of these properties.

Core Physical Properties

This compound is a tertiary alcohol that presents as either a colorless to yellow liquid or a white to yellow solid.[1] Its chemical structure consists of two phenyl groups and an allyl group attached to a central carbinol carbon.

Quantitative Data Summary

The table below summarizes the key quantitative physical properties of this compound that have been reported in the scientific literature.

| Physical Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O | PubChem[2] |

| Molecular Weight | 224.30 g/mol | PubChem[2] |

| Appearance | Colorless to yellow liquid, or white to yellow solid | American Elements[1] |

| Boiling Point | 314.6 °C at 760 mmHg | American Elements |

| Melting Point | Not Available | |

| Density | Not Available | |

| Purity | 95% | Sigma-Aldrich |

| Solubility | Not Available |

Experimental Protocols for Determination of Physical Characteristics

The following sections detail the standard experimental methodologies that can be employed to determine the primary physical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[3][4] Pure crystalline solids typically exhibit a sharp melting point, while impurities will lower and broaden the melting range.[3][4]

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.[5]

-

The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, alongside a calibrated thermometer.[3]

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) to ensure accurate temperature measurement.[3]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid sample has transitioned to a liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] This property is a key characteristic of volatile compounds.

Methodology:

-

A small volume (a few milliliters) of liquid this compound is placed in a small test tube or fusion tube.[7]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.[6][7]

-

The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block, to ensure uniform heating.[6]

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[8]

Density Determination

Density is defined as the mass of a substance per unit volume.[9] It is an intrinsic physical property that can aid in substance identification.

Methodology:

-

The mass of a clean, dry pycnometer (a small glass flask of known volume) is accurately measured.

-

The pycnometer is filled with the sample of this compound, ensuring no air bubbles are present.

-

The mass of the filled pycnometer is measured.

-

The mass of the sample is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of the solute and solvent as well as on temperature, pressure, and the pH of the solution. The general principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[10]

Methodology:

-

A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

-

A small volume of a selected solvent (e.g., 1 mL of water, ethanol, acetone, or hexane) is added to the test tube.

-

The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

The mixture is then observed to determine if the solute has completely dissolved.

-

If the solute dissolves, it is recorded as soluble in that solvent. If it does not, it is recorded as insoluble.

-

This process is repeated with a range of solvents of varying polarities to create a solubility profile for the compound.

Logical Relationships of Physical Properties

The physical state and key characteristics of this compound are interconnected. The following diagram illustrates these relationships.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | C16H16O | CID 11020538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. athabascau.ca [athabascau.ca]

- 5. byjus.com [byjus.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. scribd.com [scribd.com]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 1,1-Diphenyl-3-buten-1-ol

Introduction

1,1-Diphenyl-3-buten-1-ol is a tertiary alcohol characterized by the presence of two phenyl groups and an allyl group attached to the carbinol carbon. Its chemical structure, combining aromatic and olefinic functionalities, makes it a potentially valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical identity, structure, properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The nomenclature and structural details of this compound are fundamental to understanding its chemical behavior.

IUPAC Name: 1,1-diphenylbut-3-en-1-ol[1]

Structure:

(Where Ph represents a phenyl group)

Molecular Formula: C₁₆H₁₆O[1]

InChI Key: MCIWONLOVGQSQX-UHFFFAOYSA-N[1]

Canonical SMILES: C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O[1]

CAS Number: 4165-79-1[1]

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, purification, and handling in a laboratory setting.

Physical Properties

| Property | Value | Source |

| Molecular Weight | 224.30 g/mol | [1] |

| Physical Form | Solid | |

| Appearance | White to yellow solid or colorless to yellow liquid | American Elements |

| Storage Temperature | Refrigerator |

Note: Specific melting and boiling points are not consistently reported in publicly available literature.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopy Type | Data Description |

| ¹³C NMR | Spectra available in spectral databases. |

| GC-MS | Mass spectrometry data is available for this compound. |

| IR Spectroscopy | Infrared spectra are available, which would show characteristic peaks for the hydroxyl (-OH) group, C=C double bond, and aromatic C-H bonds. |

Synthesis of this compound

The primary method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of an allyl Grignard reagent to benzophenone (B1666685).

Experimental Protocol: Grignard Reaction

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Reagents and Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Benzophenone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Preparation of Allylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

Dissolve allyl bromide in anhydrous ether/THF and add it to the dropping funnel.

-

Add a small amount of the allyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

-

-

Reaction with Benzophenone:

-

Dissolve benzophenone in anhydrous diethyl ether or THF in a separate flask.

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add the benzophenone solution to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound via Grignard reaction.

Potential Applications in Drug Development and Organic Synthesis

While specific applications of this compound in drug development are not extensively documented, its structure suggests several potential uses as a versatile synthetic intermediate.

-

Scaffold for Novel Compounds: The presence of two phenyl rings and a reactive allyl group allows for a variety of chemical modifications. The hydroxyl group can be derivatized or replaced, and the double bond can undergo various addition reactions. This makes it a suitable starting material for the synthesis of more complex molecules with potential biological activity.

-

Analogs of Bioactive Molecules: Compounds with diphenylmethane (B89790) scaffolds are known to exhibit a range of biological activities. This compound could serve as a precursor for the synthesis of analogs of known drugs or bioactive compounds, where the butenyl group can be modified to modulate properties such as solubility, metabolic stability, and target binding.

-

Precursor for Heterocyclic Compounds: The functional groups in this compound can be utilized in cyclization reactions to form various heterocyclic ring systems, which are common structural motifs in many pharmaceuticals.

Logical Relationship Diagram of Potential Applications

Caption: Logical relationships of potential synthetic applications.

Conclusion

This compound is a readily synthesizable tertiary alcohol with potential as a versatile intermediate in organic synthesis. While its direct application in drug development is not yet established, its structural features offer significant opportunities for the creation of novel and complex molecules. The synthetic protocol provided, along with its physicochemical and spectroscopic data, serves as a valuable resource for researchers and scientists exploring the chemical space around this compound for applications in medicinal chemistry and materials science. Further research into the reactivity and biological evaluation of derivatives of this compound is warranted to fully realize its potential.

References

Methodological & Application

Application Note: Grignard Synthesis of Tertiary Alcohols

Introduction

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficiency in forming new carbon-carbon bonds.[1] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon.[2] For researchers and professionals in drug development, the Grignard synthesis of tertiary alcohols is particularly valuable. Tertiary alcohols are crucial structural motifs found in numerous pharmaceuticals and complex natural products. This application note provides detailed protocols for the two primary routes to synthesize tertiary alcohols: the reaction of a Grignard reagent with a ketone and the reaction of a Grignard reagent with an ester.[3]

Core Principles and Reaction Mechanisms

The synthesis of tertiary alcohols via the Grignard reaction can be achieved through two principal pathways, depending on the choice of the carbonyl starting material.

-

From Ketones : The reaction of a Grignard reagent with a ketone is a direct and widely used method. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.[4] This nucleophilic addition results in the formation of a tetrahedral magnesium alkoxide intermediate. A subsequent acidic work-up protonates the alkoxide to yield the final tertiary alcohol.

-

From Esters : When an ester is used as the starting material, two equivalents of the Grignard reagent are required to produce a tertiary alcohol.[3][5] The reaction proceeds through a two-step addition-elimination-addition mechanism.

-

First Addition: The first equivalent of the Grignard reagent adds to the ester's carbonyl group, forming a tetrahedral intermediate.[2][6]

-

Elimination: This intermediate is unstable and collapses, expelling the alkoxy group (-OR) to form a ketone.[2][5]

-

Second Addition: The newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent, leading to a magnesium alkoxide.[3][5] An acidic work-up then yields the tertiary alcohol, which incorporates two identical R-groups from the Grignard reagent.

-

Experimental Workflow

The following diagram outlines the general experimental workflow for the Grignard synthesis of a tertiary alcohol.

Caption: Logical workflow for the synthesis, work-up, and purification of tertiary alcohols via Grignard reaction.

Detailed Experimental Protocols

Safety Precautions: Grignard reagents are strong bases and nucleophiles that react violently with water and protic solvents. All reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.[1] Glassware must be rigorously dried (e.g., oven or flame-dried) before use.[1] Anhydrous solvents are essential.

Protocol 1: Synthesis of 1,1-Diphenylethanol (B1581894) from Acetophenone (B1666503) and Phenylmagnesium Bromide

This protocol details the reaction of a ketone with a Grignard reagent.

Step 1.1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Assemble a dry, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. Equip the condenser with a drying tube (e.g., CaCl₂ or CaSO₄).

-

Place magnesium turnings (1.1 eq) in the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add a solution of bromobenzene (B47551) (1.0 eq) in anhydrous diethyl ether or THF dropwise from the dropping funnel. A small crystal of iodine can be added to initiate the reaction if necessary.

-

Once the exothermic reaction begins (visible as bubbling or cloudiness), add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]

Step 1.2: Grignard Addition to Ketone

-

Cool the freshly prepared Grignard reagent solution in an ice-water bath (0-10 °C).

-

Dissolve acetophenone (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.[1] Maintain a low temperature throughout the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.[1]

Step 1.3: Work-up and Purification

-

Carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).[1]

-

Combine the organic extracts and wash them sequentially with saturated aqueous NaHCO₃ solution and then with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

Purify the crude 1,1-diphenylethanol by recrystallization or column chromatography on silica (B1680970) gel.[1]

Protocol 2: Synthesis of 2-Phenyl-2-propanol (B165765) from Ethyl Benzoate (B1203000) and Methylmagnesium Bromide

This protocol details the reaction of an ester with an excess of Grignard reagent. A commercially available Grignard solution is often used for convenience.[7][8]

Step 2.1: Grignard Addition to Ester

-

In a dry, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere inlet, place a solution of methylmagnesium bromide (e.g., 3.0 M in diethyl ether) (2.2 eq).

-

Cool the Grignard solution in an ice-water bath.

-

Dissolve ethyl benzoate (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting ester.

Step 2.2: Work-up and Purification

-

Quench the reaction by slowly adding it to an ice-cold saturated aqueous solution of NH₄Cl or dilute HCl.[9]

-

Extract the product into diethyl ether (3x) using a separatory funnel.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude 2-phenyl-2-propanol by distillation or column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthetic protocols. Note that actual yields may vary based on reaction scale, purity of reagents, and adherence to anhydrous techniques.

Table 1: Representative Reagent and Reaction Parameters

| Parameter | Protocol 1 (from Ketone) | Protocol 2 (from Ester) |

| Grignard Reagent | Phenylmagnesium Bromide | Methylmagnesium Bromide |

| Carbonyl Substrate | Acetophenone | Ethyl Benzoate |

| Molar Ratio (Grignard:Substrate) | ~1.1 : 1.0 | ~2.2 : 1.0 |

| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 1-2 hours | 1-3 hours |

| Quenching Agent | Saturated aq. NH₄Cl | Saturated aq. NH₄Cl / dilute HCl |

Table 2: Expected Product Data

| Property | 1,1-Diphenylethanol (from Protocol 1) | 2-Phenyl-2-propanol (from Protocol 2) |

| Appearance | White crystalline solid | Colorless liquid |

| Typical Yield | 85-95% | 80-90% |

| Melting Point | 79-81 °C | N/A |

| Boiling Point | ~305 °C | ~202 °C |

| Key IR Absorptions (cm⁻¹) | 3500-3200 (O-H), 3100-3000 (sp² C-H), ~1600 (C=C) | 3500-3200 (O-H), 3100-3000 (sp² C-H), ~1600 (C=C) |

| ¹H NMR (CDCl₃, δ ppm) | ~7.2-7.5 (m, 10H), ~2.0 (s, 3H), ~2.2 (s, 1H, OH) | ~7.2-7.4 (m, 5H), ~1.6 (s, 6H), ~1.9 (s, 1H, OH) |

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 5. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 6. ck12.org [ck12.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

Application Notes and Protocols for the Catalytic Asymmetric Allylation of Ketones

For Researchers, Scientists, and Drug Development Professionals

The catalytic asymmetric allylation of ketones is a powerful transformation in organic synthesis, providing access to chiral tertiary homoallylic alcohols. These structural motifs are valuable building blocks in the synthesis of complex molecules, natural products, and pharmaceuticals. This document provides an overview of key methodologies, including detailed experimental protocols and comparative data for prominent catalytic systems.

Introduction

The enantioselective addition of an allyl group to a ketone presents a significant challenge due to the steric hindrance and electronic properties of the ketone carbonyl. However, remarkable progress has been made in the development of catalytic systems that can achieve high yields and enantioselectivities. This document focuses on three prominent and mechanistically distinct approaches: Iridium-Catalyzed Asymmetric Allylation of Ketone Enolates, Organocatalytic Singly Occupied Molecular Orbital (SOMO) Catalysis, and Asymmetric Allylboration of Ketones using Chiral Diols.

Iridium-Catalyzed Asymmetric Allylation of Ketone Enolates

Iridium catalysts have emerged as a powerful tool for the asymmetric allylation of ketone enolates, offering complementary reactivity to traditional palladium-based systems. A key feature of these reactions is the formation of a metallacyclic iridium complex which facilitates the enantioselective coupling.[1][2]

Data Presentation

Table 1: Iridium-Catalyzed Asymmetric Allylation of Various Ketone Enolates [1][3]

| Entry | Ketone Substrate | Allyl Carbonate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 2-Methyl-1-tetralone (B119441) | Cinnamyl methyl carbonate | 3 | THF | 5 | 12 | 95 | >99 |

| 2 | 2-Ethyl-1-tetralone | Cinnamyl methyl carbonate | 3 | THF | 5 | 12 | 92 | 95 |

| 3 | 2-Propyl-1-tetralone | Cinnamyl methyl carbonate | 3 | THF | 5 | 12 | 93 | 98 |

| 4 | 2-Benzyl-1-tetralone | Cinnamyl methyl carbonate | 3 | THF | 5 | 12 | 91 | 99 |

| 5 | 6-Methoxy-2-methyl-1-tetralone | Cinnamyl methyl carbonate | 3 | THF | 5 | 12 | 95 | 99 |

| 6 | Acetophenone (B1666503) silyl (B83357) enol ether | Cinnamyl tert-butyl carbonate | 2.5 | THF | 25 | 24 | 85 | 96 |

| 7 | Propiophenone silyl enol ether | Cinnamyl tert-butyl carbonate | 2.5 | THF | 25 | 24 | 82 | 95 |

Experimental Protocol: Iridium-Catalyzed Asymmetric Allylation of 2-Methyl-1-tetralone[1]

Materials:

-

[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

-

(R)-1-(2-Naphthyl)ethylamine-derived phosphoramidite (B1245037) ligand

-

Barium tert-butoxide (Ba(Ot-Bu)₂)

-

2-Methyl-1-tetralone

-

Cinnamyl methyl carbonate

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a glovebox, a solution of the iridium precursor and the chiral phosphoramidite ligand in anhydrous THF is prepared to form the catalyst solution.

-

In a separate flame-dried Schlenk flask, 2-methyl-1-tetralone (1.2 equiv) is dissolved in anhydrous THF.

-

Barium tert-butoxide (1.2 equiv) is added to the ketone solution, and the mixture is stirred at room temperature for 30 minutes to generate the barium enolate.

-

The flask is then cooled to 5 °C.

-

Cinnamyl methyl carbonate (1.0 equiv) is added to the enolate solution.

-

The pre-formed iridium catalyst solution (3 mol%) is then added to the reaction mixture.

-

The reaction is stirred at 5 °C and monitored by TLC or GC-MS.

-

Upon completion (typically 12 hours), the reaction is quenched with saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle

Caption: Iridium-Catalyzed Allylation Cycle.

Organocatalytic Asymmetric Allylation via Singly Occupied Molecular Orbital (SOMO) Catalysis

SOMO catalysis is a powerful strategy that utilizes a chiral amine catalyst to generate a transient enamine, which then undergoes single-electron oxidation to form a radical cation. This highly reactive intermediate enantioselectively couples with an allyl silane. This method is particularly effective for the α-allylation of cyclic ketones.[4][5]

Data Presentation

Table 2: Organocatalytic SOMO-Catalyzed Asymmetric Allylation of Cyclic Ketones [4][6]

| Entry | Ketone Substrate | Allyl Silane | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Cyclohexanone | Allyltrimethylsilane (B147118) | 20 | CAN | DME | -20 | 24 | 81 | 91 |

| 2 | Cyclopentanone | Allyltrimethylsilane | 20 | CAN | DME | -20 | 24 | 78 | 93 |

| 3 | 4-Methylcyclohexanone | Allyltrimethylsilane | 20 | CAN | DME | -20 | 24 | 80 | 92 |

| 4 | Tetrahydropyran-4-one | Allyltrimethylsilane | 20 | CAN | DME | -20 | 24 | 75 | 89 |

| 5 | N-Boc-piperidin-4-one | Allyltrimethylsilane | 20 | CAN | DME | -20 | 24 | 72 | 95 |

| 6 | Cyclohexanone | (E)-Crotyltrimethylsilane | 20 | CAN | DME | -20 | 24 | 77 | 90 |

| 7 | Cyclohexanone | Cinnamyltrimethylsilane | 20 | CAN | DME | -20 | 24 | 82 | 88 |

CAN = Ceric Ammonium (B1175870) Nitrate (B79036), DME = 1,2-Dimethoxyethane

Experimental Protocol: Organocatalytic SOMO-Catalyzed Asymmetric Allylation of Cyclohexanone[5]

Materials:

-

(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (chiral amine catalyst)

-

Ceric Ammonium Nitrate (CAN)

-

Cyclohexanone

-

Allyltrimethylsilane

-

Anhydrous 1,2-Dimethoxyethane (DME)

-

Water

Procedure:

-

To a flame-dried round-bottom flask is added the chiral imidazolidinone catalyst (20 mol%) and ceric ammonium nitrate (2.5 equiv).

-

The flask is sealed with a septum and purged with argon.

-

Anhydrous DME is added, and the suspension is stirred vigorously.

-

Water (2.0 equiv) is added to the suspension.

-

The mixture is cooled to -20 °C.

-

Cyclohexanone (1.0 equiv) is added, followed by the dropwise addition of allyltrimethylsilane (2.0 equiv).

-

The reaction is stirred at -20 °C for 24 hours.

-

The reaction mixture is quenched with saturated aqueous NaHCO₃ solution.

-

The mixture is filtered through a pad of Celite, and the filtrate is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

-

The enantiomeric excess is determined by chiral GC or HPLC analysis.

Catalytic Cycle

Caption: SOMO-Catalysis Allylation Cycle.

Asymmetric Allylboration of Ketones with Chiral Diols

Chiral diols, particularly BINOL derivatives, can catalyze the enantioselective allylboration of ketones. The proposed mechanism involves a ligand exchange between the chiral diol and the allylboronate, forming a more reactive and stereochemically defined allylating agent.[7][8][9]

Data Presentation

Table 3: Asymmetric Allylboration of Various Ketones with Chiral Diols [7][8][10]

| Entry | Ketone Substrate | Allylboronate | Chiral Diol (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Acetophenone | Allyldiisopropoxyborane | (S)-3,3'-Br₂-BINOL (15) | Toluene (B28343)/PhCF₃ | -35 | 15 | 93 | 99 |

| 2 | 4-Methoxyacetophenone | Allyldiisopropoxyborane | (S)-3,3'-Br₂-BINOL (15) | Toluene/PhCF₃ | -35 | 15 | 91 | 98 |

| 3 | 4-Chloroacetophenone | Allyldiisopropoxyborane | (S)-3,3'-Br₂-BINOL (15) | Toluene/PhCF₃ | -35 | 15 | 90 | 99 |

| 4 | 2-Acetophenone | Allyldiisopropoxyborane | (S)-3,3'-Br₂-BINOL (15) | Toluene/PhCF₃ | -35 | 15 | 85 | 97 |

| 5 | Propiophenone | Allyldiisopropoxyborane | (S)-3,3'-Br₂-BINOL (15) | Toluene/PhCF₃ | -35 | 15 | 88 | 98 |

| 6 | Cyclohexyl methyl ketone | Allyldiisopropoxyborane | (S)-3,3'-Br₂-BINOL (15) | Toluene/PhCF₃ | -35 | 15 | 76 | 95 |

| 7 | Acetophenone | Allyldiisopropoxyborane | (S)-3,3'-(CF₃)₂-BINOL (10) | Toluene | -78 to -40 | 48 | 85 | 97 |

Experimental Protocol: Asymmetric Allylboration of Acetophenone with a Chiral Diol[9]

Materials:

-

(S)-3,3'-Dibromo-1,1'-bi-2-naphthol ((S)-3,3'-Br₂-BINOL)

-

Acetophenone

-

Allyldiisopropoxyborane

-

Anhydrous Toluene

-

Anhydrous α,α,α-Trifluorotoluene (PhCF₃)

Procedure:

-

A flame-dried Schlenk flask is charged with (S)-3,3'-Br₂-BINOL (15 mol%).

-

The flask is purged with argon.

-

Anhydrous toluene and anhydrous α,α,α-trifluorotoluene (1:4 v/v) are added, followed by acetophenone (1.0 equiv).

-

The mixture is cooled to -35 °C.

-

Allyldiisopropoxyborane (1.5 equiv) is added dropwise to the cooled solution.

-

The reaction is stirred at -35 °C for 15 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature and stirred for 30 minutes.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle

Caption: Asymmetric Allylboration Cycle.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the catalytic asymmetric allylation of ketones, from reaction setup to product analysis.

Caption: General Experimental Workflow.

References

- 1. Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Mechanism and an Improved Asymmetric Allylboration of Ketones Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric allylboration of ketones catalyzed by chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]